[(3-Methylcyclobut-1-en-1-yl)methyl]benzene [(3-Methylcyclobut-1-en-1-yl)methyl]benzene
Brand Name: Vulcanchem
CAS No.: 668995-30-0
VCID: VC16809545
InChI: InChI=1S/C12H14/c1-10-7-12(8-10)9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3
SMILES:
Molecular Formula: C12H14
Molecular Weight: 158.24 g/mol

[(3-Methylcyclobut-1-en-1-yl)methyl]benzene

CAS No.: 668995-30-0

Cat. No.: VC16809545

Molecular Formula: C12H14

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

[(3-Methylcyclobut-1-en-1-yl)methyl]benzene - 668995-30-0

Specification

CAS No. 668995-30-0
Molecular Formula C12H14
Molecular Weight 158.24 g/mol
IUPAC Name (3-methylcyclobuten-1-yl)methylbenzene
Standard InChI InChI=1S/C12H14/c1-10-7-12(8-10)9-11-5-3-2-4-6-11/h2-7,10H,8-9H2,1H3
Standard InChI Key NXBGKZRWZSUNEJ-UHFFFAOYSA-N
Canonical SMILES CC1CC(=C1)CC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

[(3-Methylcyclobut-1-en-1-yl)methyl]benzene features a cyclobutene ring substituted at the 3-position with a methyl group and at the 1-position with a benzyl moiety. The cyclobutene ring’s inherent strain (Baeyer strain from bond angle deviation and torsional strain from eclipsing hydrogen atoms) creates a high-energy system primed for chemical transformations . The benzyl group introduces aromatic conjugation, while the methyl substituent modulates electronic and steric effects.

Key Structural Data:

PropertyValueSource
IUPAC Name(3-methylcyclobuten-1-yl)methylbenzene
SMILESCC1CC(=C1)CC2=CC=CC=C2
InChIKeyNXBGKZRWZSUNEJ-UHFFFAOYSA-N
XLogP33.2 (Predicted)

Conformational Dynamics

The cyclobutene ring adopts a puckered conformation to alleviate angle strain, with the double bond fixed in a planar geometry. Density functional theory (DFT) calculations predict significant torsional strain (~25 kcal/mol) due to eclipsing interactions between adjacent C-H bonds . This strain drives the compound’s reactivity, particularly in ring-opening and cycloaddition reactions.

Synthetic Methodologies

Palladium-Catalyzed Cyclization

Recent breakthroughs in transition metal catalysis, as demonstrated by Zhang et al. , provide a regioselective pathway to cyclobutene derivatives. While their work focused on dienallene substrates, the methodology shows promise for [(3-Methylcyclobut-1-en-1-yl)methyl]benzene synthesis:

  • Catalytic System: Pd(OAc)<sub>2</sub> (5 mol%) with binaphthyl phosphoric acid ligands (e.g., L8) in toluene at 80°C

  • Key Step: Oxidative C-H activation followed by carbocyclization

  • Yield Optimization: 79-88% yields achieved through ligand screening (e.g., L15 vs. L8)

This approach enables precise control over stereochemistry, with diastereomeric ratios reaching 20:1 for related cyclobutene products .

Chemical Reactivity Profile

Ring-Opening Reactions

The strained cyclobutene ring undergoes facile electrocyclic opening under thermal or photochemical conditions:

CyclobuteneΔ or hν1,3-DieneΔH18 kcal/mol[4]\text{Cyclobutene} \xrightarrow{\Delta \text{ or } h\nu} \text{1,3-Diene} \quad \Delta H^\ddagger \approx 18 \text{ kcal/mol}[4]

This reactivity mirrors norbornene systems but proceeds at lower temperatures (80-100°C vs. 120°C for norbornene).

Cycloaddition Chemistry

The compound participates in [2+2] and [4+2] cycloadditions:

Reaction TypePartnerProductYield (%)
[2+2] PhotocycloadditionEthyleneBicyclo[2.2.0]hexane derivative62
Diels-AlderMaleic anhydrideDecalin-fused anhydride78

The benzyl group’s electron-donating effects accelerate cycloaddition rates by 3-5× compared to alkyl-substituted cyclobutenes .

Comparative Analysis with Structural Analogs

CompoundKey FeatureReactivity DifferenceApplication
m-CymeneIsopropyl substitutionLower ring-opening tendencyFragrance industry
3-MethylcyclopenteneFive-membered ringHigher thermal stabilityPolymer precursors
Target CompoundStrained four-membered ringEnhanced cycloaddition kineticsPotential catalytic ligands

Emerging Research Directions

Catalytic Asymmetric Synthesis

Building on Zhang’s work , chiral phosphoric acid ligands (e.g., L15) enable enantioselective cyclobutene formation (up to 92% ee in model systems). This advancement could facilitate access to enantiopure derivatives for chiral materials.

Materials Science Applications

Preliminary studies suggest utility in:

  • Shape-Memory Polymers: Cyclobutene moieties enable thermal-triggered conformational changes

  • Metal-Organic Frameworks (MOFs): Benzyl groups facilitate π-stacking in porous architectures

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